
Ethyl 4-(1-(tert-butoxycarbonyl)azetidin-3-yl)pyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(1-(tert-butoxycarbonyl)azetidin-3-yl)pyrrolidine-3-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring substituted with an ethyl ester and an azetidine ring protected by a tert-butoxycarbonyl (Boc) group. The presence of these functional groups makes it a versatile intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(1-(tert-butoxycarbonyl)azetidin-3-yl)pyrrolidine-3-carboxylate typically involves multi-step organic reactionsThe pyrrolidine ring is then constructed, and the ethyl ester is introduced as the final step .
Industrial Production Methods
Industrial production of this compound often employs flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(1-(tert-butoxycarbonyl)azetidin-3-yl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the ester or Boc-protected azetidine ring.
Substitution: Nucleophilic substitution reactions are common, especially at the ester and Boc-protected sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 4-(1-(tert-butoxycarbonyl)azetidin-3-yl)pyrrolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: The compound is utilized in the production of fine chemicals and advanced materials
Mechanism of Action
The mechanism of action of Ethyl 4-(1-(tert-butoxycarbonyl)azetidin-3-yl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The Boc-protected azetidine ring can undergo deprotection under acidic conditions, revealing a reactive azetidine moiety. This moiety can then interact with various biological targets, including enzymes and receptors, leading to the modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-oxoazetidine-1-carboxylate
- 2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic Acid
- 1-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methyl)-1H-pyrazole-3-carboxylic acid
Uniqueness
Ethyl 4-(1-(tert-butoxycarbonyl)azetidin-3-yl)pyrrolidine-3-carboxylate is unique due to its combination of functional groups, which provide a balance of stability and reactivity. This makes it particularly valuable in the synthesis of complex molecules and in pharmaceutical research .
Properties
Molecular Formula |
C15H26N2O4 |
|---|---|
Molecular Weight |
298.38 g/mol |
IUPAC Name |
ethyl 4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C15H26N2O4/c1-5-20-13(18)12-7-16-6-11(12)10-8-17(9-10)14(19)21-15(2,3)4/h10-12,16H,5-9H2,1-4H3 |
InChI Key |
VXKSOCLESSRFOR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CNCC1C2CN(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methoxy-4-{[(1R)-1-phenylethyl]amino}quinazolin-6-ol](/img/structure/B11835983.png)
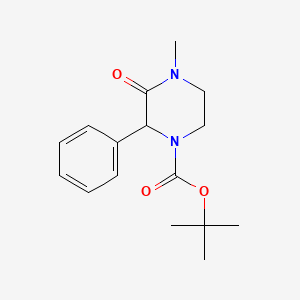
![[(7-Bromo-5-chloroquinolin-8-yl)oxy]acetonitrile](/img/structure/B11835991.png)
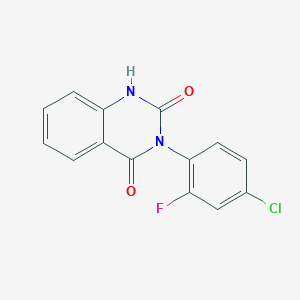

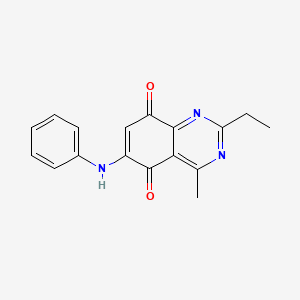
![2-[(2-Chloro-6-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-ol](/img/structure/B11836019.png)
![6,7-Dichloro-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11836021.png)
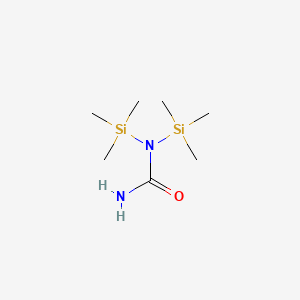
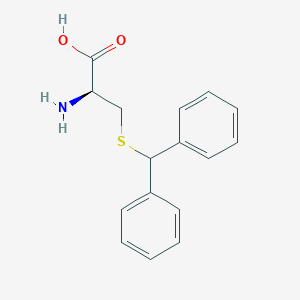

![(R)-4-(2-(1-Hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanone](/img/structure/B11836056.png)


